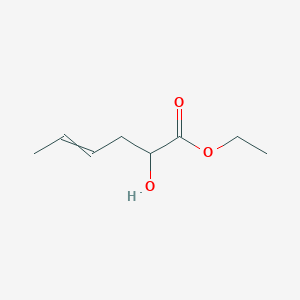

Ethyl 2-hydroxyhex-4-enoate

Description

Significance of Alpha-Hydroxy Esters in Synthetic Organic Chemistry

Alpha-hydroxy esters are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This structural motif is of considerable importance in synthetic organic chemistry for several reasons.

Firstly, α-hydroxy esters are versatile chiral building blocks. acs.orgunesp.br The presence of a stereogenic center at the α-position makes them valuable precursors for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. acs.orgresearchgate.net The ability to selectively synthesize one enantiomer over the other is a critical aspect of modern drug development. researchgate.net Chemoenzymatic methods, for instance, have been developed to produce α-hydroxy esters with multiple contiguous stereogenic centers in a highly enantio- and diastereoselective manner. acs.orgunesp.br

Secondly, the functional groups of α-hydroxy esters allow for a variety of chemical transformations. The hydroxyl group can be oxidized to an α-keto ester, a valuable functional group in its own right, or it can be protected or modified to influence subsequent reactions. organic-chemistry.orgmdpi.com For example, the oxidation of methyl trimethylsilyl (B98337) ketene (B1206846) acetals using urea (B33335) hydrogen peroxide catalyzed by methyltrioxorhenium is a method to produce α-hydroxy esters in high yields. organic-chemistry.org The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or reacted with nucleophiles to form amides and other derivatives.

Furthermore, the α-hydroxy-β-dicarbonyl moiety, which can be accessed from α-hydroxy esters, is a common feature in many biologically active natural products, agrochemicals, and pharmaceuticals. researchgate.net The development of new synthetic methods, such as the α-hydroxylation of β-keto esters, highlights the ongoing interest in accessing these valuable motifs. researchgate.net

Overview of Unsaturated Carboxylic Acid Derivatives in Natural Product Synthesis and Chemical Transformations

Unsaturated carboxylic acid derivatives, particularly those with carbon-carbon double bonds (olefinic carboxylates), are fundamental components in the synthesis of natural products and serve as versatile intermediates in a multitude of chemical transformations. britannica.comresearchgate.net Natural products containing carboxylic acid moieties have shown diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov

The position of the double bond in relation to the carboxyl group dictates the reactivity and synthetic utility of these compounds. α,β-Unsaturated acids and their esters are particularly important monomers in polymer synthesis. britannica.com The double bond in these systems is activated by the adjacent carbonyl group, making it susceptible to conjugate addition reactions, a powerful tool for carbon-carbon bond formation.

Derivatives with double bonds at other positions, such as β,γ-unsaturated acids, also offer unique synthetic opportunities. nih.gov The introduction of a β,γ-double bond into natural product scaffolds can open up avenues for further functionalization at the remote γ-position. nih.gov This has been demonstrated through late-stage functionalization of bioactive terpene natural products. nih.gov

The double bond in olefinic carboxylates can undergo a wide range of transformations, including:

Oxidative Cleavage: This reaction breaks the double bond to form two new carbonyl-containing fragments, often carboxylic acids. This can be achieved through methods like ozonolysis or using ruthenium-based catalytic systems. researchgate.net

Hydrogenation: The double bond can be reduced to a single bond, a common step in total synthesis to achieve the desired saturation in the target molecule.

Epoxidation and Dihydroxylation: These reactions introduce new oxygen-containing functional groups, adding complexity and providing handles for further transformations.

Cross-Coupling Reactions: Modern catalytic methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the double bond. mappingignorance.orgacs.org

The synthesis of complex natural products often relies on the strategic use of these transformations on unsaturated carboxylic acid derivatives. imperial.ac.uk For instance, prostaglandins (B1171923) and leukotrienes, which are essential substances in the human body, are themselves unsaturated carboxylic acids. britannica.com

Structural Context of Ethyl 2-hydroxyhex-4-enoate within this Chemical Class

This compound possesses the key structural features of both an alpha-hydroxy ester and an olefinic carboxylate. Its structure consists of a six-carbon chain with an ethyl ester at one end (C1), a hydroxyl group on the adjacent carbon (C2), and a carbon-carbon double bond between C4 and C5.

This combination of functional groups makes it a bifunctional molecule with the potential for diverse reactivity. The α-hydroxy ester portion provides a chiral center (at C2) and the associated synthetic utility discussed in section 1.1. The olefinic moiety, being located at the γ,δ-position relative to the carbonyl group, can undergo reactions typical of an isolated double bond, as outlined in section 1.2.

The synthesis of related structures, such as ethyl 3-(t-butyldimethylsilyloxy)-2-hydroxyhex-4-enoate, has been achieved through the reaction of ethyl glyoxylate (B1226380) with a substituted allyltributyltin, highlighting a potential synthetic route. researchgate.netresearchgate.net The stereochemical outcome of such reactions can often be controlled by the reaction conditions and the nature of the reagents used. researchgate.netresearchgate.net

The specific placement of the hydroxyl group and the double bond in this compound makes it an interesting target for intramolecular reactions, such as lactonization, to form five- or six-membered rings, which are common structural motifs in natural products.

Compound and Property Data

Below are tables detailing the properties of this compound and related compounds mentioned in the text.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 59640-00-5 | chemsrc.com |

| Molecular Formula | C₈H₁₄O₃ | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| IUPAC Name | This compound | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

59640-00-5 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 2-hydroxyhex-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7,9H,4,6H2,1-2H3 |

InChI Key |

BWWPFTNHCSZSAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Hydroxyhex 4 Enoate and Its Analogues

Stereoselective Synthesis of Ethyl 2-hydroxyhex-4-enoate

The creation of the two stereocenters in this compound—at the hydroxyl- and ethyl-bearing carbons—requires precise control over the reaction conditions and reagents. Both diastereoselective and enantioselective strategies have been explored to access specific stereoisomers of this and related compounds.

Diastereoselective Approaches via Nucleophilic Additions

Nucleophilic addition of organometallic reagents to α-carbonyl esters is a primary method for constructing the carbon skeleton of α-hydroxy esters. The facial selectivity of this addition is key to establishing the relative stereochemistry of the newly formed stereocenters.

The addition of allyltin (B8295985) reagents to aldehydes and ketones is a well-established method for the formation of homoallylic alcohols. In the context of synthesizing this compound, the reaction would involve the condensation of a crotyltin reagent with ethyl glyoxylate (B1226380). The geometry of the crotyltin reagent ((E)- or (Z)-) and the reaction conditions play a crucial role in determining the diastereoselectivity of the product.

The stereochemical outcome of the reaction between crotyltin reagents and aldehydes, including α-ketoesters like ethyl glyoxylate, is highly dependent on the presence and nature of a Lewis acid catalyst. The choice of Lewis acid can influence whether the reaction proceeds through a cyclic (chelation-controlled) or an acyclic (non-chelation-controlled) transition state.

For instance, the use of strong Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) typically favors a cyclic transition state, leading to specific diastereomeric outcomes. In contrast, reactions performed at high temperatures without a Lewis acid, or with certain boron-based Lewis acids, may proceed through an open transition state, potentially leading to different stereoisomers.

The following interactive table summarizes representative data from studies on the Lewis acid-catalyzed addition of (E)-crotyltributylstannane to aldehydes, which serves as a model for the synthesis of analogues of this compound.

| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 95:5 | 85 |

| TiCl₄ | CH₂Cl₂ | -78 | 10:90 | 92 |

| SnCl₄ | CH₂Cl₂ | -78 | 5:95 | 90 |

| MgBr₂·OEt₂ | CH₂Cl₂ | -78 | >98:2 | 88 |

The diastereoselectivity observed in the addition of crotyltin reagents to ethyl glyoxylate can be rationalized by considering the geometry of the transition state. Two principal models are often invoked: the Zimmerman-Traxler model for cyclic transition states and the Felkin-Anh model for acyclic transition states.

Zimmerman-Traxler Model (Cyclic Transition State): In the presence of a chelating Lewis acid, the ethyl glyoxylate and the crotyltin reagent can form a six-membered, chair-like transition state. The substituents on both the glyoxylate and the crotyl group will preferentially occupy pseudo-equatorial positions to minimize steric strain.

An (E)-crotyltin reagent generally leads to the anti diastereomer, as the methyl group on the crotyl moiety adopts an equatorial position in the chair transition state.

A (Z)-crotyltin reagent typically yields the syn diastereomer for similar reasons.

Felkin-Anh Model (Acyclic Transition State): In the absence of a strong chelating Lewis acid or at higher temperatures, the reaction may proceed through an open, acyclic transition state. According to the Felkin-Anh model, the nucleophilic crotyltin reagent will attack the carbonyl group of the ethyl glyoxylate from the least hindered face. The conformation of the ethyl glyoxylate is predicted to have the largest group (the ester) anti-periplanar to the incoming nucleophile. The stereochemical outcome will then depend on the relative orientation of the other substituents.

The ability to switch between these two pathways by selecting the appropriate Lewis acid allows for the selective synthesis of either the syn or anti diastereomer of this compound analogues.

Indium-mediated allylation reactions have emerged as a powerful and environmentally benign alternative to other organometallic methods. These reactions are often performed in aqueous media and show a high degree of functional group tolerance. The reaction of an allyl halide with an aldehyde or ketone in the presence of indium metal generates an allylindium species in situ, which then adds to the carbonyl group.

For the synthesis of this compound analogues, an indium-mediated reaction between a crotyl bromide and ethyl glyoxylate could be employed. The diastereoselectivity of indium-mediated crotylations is often dependent on the solvent and any additives used. While these reactions can sometimes exhibit lower diastereoselectivity compared to their tin counterparts, the milder reaction conditions and reduced toxicity of indium make this an attractive synthetic route. Research has shown that with chiral auxiliaries or catalysts, high levels of diastereoselectivity can be achieved. For instance, the use of a chiral sultam auxiliary on the glyoxylate has been shown to direct the stereochemical course of the indium-mediated allylation with high diastereomeric excess. rsc.org

Allyltin Reagents and Ethyl Glyoxylate Condensations

Asymmetric Synthesis Strategies for this compound and its Enantiomers

Accessing enantiomerically pure forms of this compound requires the use of asymmetric synthesis strategies. This can be achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts.

One prominent approach involves the use of chiral Lewis acids to catalyze the addition of an achiral crotylmetal reagent to ethyl glyoxylate. Chiral ligands, often based on BINOL or related scaffolds, can coordinate to a Lewis acidic metal center (e.g., titanium, tin, or indium) to create a chiral environment around the reacting species. This chiral catalyst then directs the approach of the nucleophile to one face of the glyoxylate, leading to the preferential formation of one enantiomer of the product.

For example, catalytic enantioselective carbonyl-ene reactions of ethyl glyoxylate with alkenes, which are mechanistically related to the allylation reactions, have been shown to proceed with high enantioselectivity using chiral copper(II) complexes. While not a direct synthesis of this compound, these results demonstrate the feasibility of achieving high enantiocontrol in additions to ethyl glyoxylate.

The following interactive table presents representative results for the asymmetric allylation of aldehydes, illustrating the potential for achieving high enantioselectivity in the synthesis of chiral homoallylic alcohols, which are structurally similar to this compound.

| Chiral Catalyst/Ligand | Allylating Agent | Aldehyde | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| (R)-BINOL/Ti(OⁱPr)₄ | Allyltributylstannane | Benzaldehyde | 92 | 85 |

| (S)-BINAP/AgOTf | Allyltributylstannane | Benzaldehyde | 88 | 90 |

| Chiral Phosphoric Acid | Allylboronate | Benzaldehyde | 95 | 91 |

| (R)-3,3'-bis(trifluoromethyl)-BINOL/In(OTf)₃ | Allyl bromide/Indium | N-Acylhydrazone | 99 | 99 |

These strategies, while not all directly applied to the synthesis of this compound, lay a strong foundation for the development of highly stereoselective routes to this and other valuable chiral α-hydroxy esters.

Chiral Auxiliaries in Alpha-Hydroxy Ester Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a reliable method for the stereocontrolled construction of complex molecules. nih.gov These compounds, often derived from naturally abundant chiral sources like amino acids, terpenes, or carbohydrates, are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. nih.gov After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

Prominent among these are the oxazolidinones, famously developed by David A. Evans, and the camphorsultams, introduced by Wolfgang Oppolzer. nih.govwikipedia.org Evans' oxazolidinones have been extensively used in a variety of stereoselective reactions, including aldol (B89426) additions and alkylations, which are foundational for the synthesis of α-hydroxy esters. researchgate.net Similarly, Oppolzer's camphorsultam, a rigid bicyclic scaffold, offers excellent stereochemical control in a range of transformations, including the synthesis of β-substituted carboxylic acids. orgsyn.orgresearchgate.net The predictable stereochemical outcomes achieved with these auxiliaries are often attributed to the formation of rigid chelated intermediates that effectively shield one face of the enolate, directing the approach of the electrophile. cornell.edu

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Typical Applications in α-Hydroxy Ester Synthesis |

| Evans' Oxazolidinones | Readily available, highly predictable stereoselectivity, versatile for various reactions. nih.govresearchgate.net | Asymmetric aldol reactions with glyoxylates, alkylation of α-haloacetates. |

| Oppolzer's Camphorsultam | Rigid structure providing high steric bias, crystalline derivatives aid in purification. orgsyn.orgwikipedia.org | Asymmetric alkylation of N-acyl derivatives, Diels-Alder reactions. researchgate.netchemrxiv.org |

| 8-Phenylmenthol | Early example of a chiral auxiliary, effective for certain substrates. wikipedia.org | Asymmetric glyoxylate-ene reactions. |

Enantioselective Approaches for Unsaturated Alpha-Hydroxy Acids

The direct catalytic enantioselective synthesis of unsaturated α-hydroxy acids and their esters represents a more atom-economical and elegant approach compared to the use of stoichiometric chiral auxiliaries. A significant focus in this area has been on the development of chiral catalysts that can effectively control the stereochemistry of the reaction.

One notable strategy involves the asymmetric hydrogenation of α-keto esters, which can be extended to β,γ-unsaturated substrates. researchgate.net For instance, chiral rhodium-based catalysts have demonstrated high enantioselectivities in the hydrogenation of aliphatic α-keto esters. researchgate.net Another powerful method is the catalytic asymmetric glyoxylate-ene reaction, where a chiral palladium catalyst can facilitate the formation of α-hydroxy esters with excellent yields and enantioselectivities. researchgate.net

Furthermore, the development of organocatalysis has provided new avenues for the enantioselective synthesis of these valuable compounds. Chiral bifunctional urea-containing ammonium (B1175870) salts have been shown to be effective catalysts for the asymmetric α-hydroxylation of β-ketoesters. researchgate.net The unique 1,2-dicarbonyl motif of β,γ-unsaturated α-ketoesters makes them excellent substrates for various catalytic asymmetric transformations, allowing for the highly efficient creation of stereogenic centers. nih.gov

Table 2: Selected Enantioselective Methods for Unsaturated α-Hydroxy Esters

| Method | Catalyst Type | Substrate | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium-Amidophosphine-Phosphinite | α-Keto Esters | High enantioselectivities for aliphatic substrates. researchgate.net |

| Asymmetric Glyoxylate-Ene Reaction | Chiral Palladium Dicationic Complex | Glyoxylate and Alkenes | Excellent yields and high enantioselectivities. researchgate.net |

| Asymmetric α-Hydroxylation | Chiral Bifunctional Urea-Ammonium Salt | β-Ketoesters | Base-free conditions, simultaneous kinetic resolution of the oxidant. researchgate.net |

| Henry Reaction | Chiral Copper Complex | β,γ-Unsaturated α-Ketoesters and Nitromethane | High yields and excellent enantioselectivities in water. nih.gov |

Chemoenzymatic Syntheses and Bioreductions of Related Keto Esters

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis, offering a powerful strategy for the production of enantiomerically pure compounds. Bioreductions of prochiral ketones to chiral alcohols are a cornerstone of this field, with baker's yeast (Saccharomyces cerevisiae) being a widely used and readily available biocatalyst. jst.go.jp

The asymmetric reduction of α-keto esters and related compounds using baker's yeast has been extensively studied. researchgate.netnih.gov These reactions are typically performed under mild conditions in aqueous media and can provide access to optically active α-hydroxy esters with high enantiomeric excess. jst.go.jp The stereochemical outcome of yeast-mediated reductions can be influenced by the substrate structure and the specific enzymes present in the yeast cells. researchgate.net

Beyond whole-cell systems, isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer greater control and predictability. google.com These enzymes catalyze the reduction of a wide range of carbonyl compounds, including α-keto esters, with high regio- and stereoselectivity. google.com The use of these biocatalysts aligns with the principles of green chemistry due to their biodegradability, operation under mild conditions, and high selectivity, which often eliminates the need for protecting groups.

Table 3: Examples of Bioreductions of Keto Esters

| Biocatalyst | Substrate Type | Product | Key Features |

| Baker's Yeast (S. cerevisiae) | Alkyl Pyruvates and Benzoylformates | (R)-α-Hydroxy Esters | Readily available, mild reaction conditions in water. nih.gov |

| Baker's Yeast (S. cerevisiae) | β-Keto Esters | Optically Active β-Hydroxy Esters | High enantiomeric excess, useful for synthesizing pharmaceuticals and biodegradable polymers. acgpubs.org |

| Isolated Ketoreductases (KREDs) | α-Diketones, α-Keto Esters, α-Ketoaldehydes | α-Hydroxyketones, α-Hydroxy Esters, α-Hydroxyaldehydes | High regio- and stereoselectivity, broad substrate scope. google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance safety. The synthesis of this compound can be approached with these principles in mind, focusing on the use of benign solvents, catalytic efficiency, and energy-saving techniques.

Application of Environmentally Benign Solvents and Solvent-Free Methods

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. jove.com Traditional esterification reactions have often relied on hazardous chlorinated solvents or polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov Green chemistry encourages the substitution of these with more benign alternatives.

Acetonitrile (B52724), for instance, has been demonstrated as a greener solvent for the Steglich esterification, offering comparable reaction rates and yields to traditional solvents while being less hazardous. jove.comnih.gov Deep eutectic solvents (DESs) represent another promising class of green solvents. semanticscholar.org They are typically composed of a mixture of a quaternary ammonium salt and a hydrogen bond donor, are often biodegradable, and can act as both the solvent and a catalyst in esterification reactions. semanticscholar.org

The ultimate green approach is the elimination of solvents altogether. Solvent-free, or neat, reactions offer significant advantages in terms of waste reduction, simplified work-up procedures, and often, enhanced reaction rates. mdpi.com Supported iron oxide nanoparticles have been shown to be effective and recoverable catalysts for the solvent-free esterification of various carboxylic acids, including α,β-unsaturated ones. mdpi.com Mechanochemical methods, such as high-speed ball milling, also enable solvent-free esterification at room temperature. nih.gov

Table 4: Green Solvents for Esterification

| Solvent | Key Properties | Advantages in Ester Synthesis |

| Acetonitrile | Non-halogenated, less hazardous than chlorinated solvents. nih.gov | Enables high yields without chromatographic purification in Steglich esterification. jove.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low volatility, can act as catalysts. semanticscholar.org | Can serve as alkylating agent, solvent, and catalyst, simplifying the reaction setup. semanticscholar.org |

| Water | Non-toxic, renewable, non-flammable. wikipedia.org | Useful for biocatalytic reactions, though substrate solubility can be a challenge. acgpubs.org |

| No Solvent (Neat/Solid-state) | Eliminates solvent waste, simplifies purification. mdpi.com | High efficiency with supported catalysts, can be accelerated by ball milling. nih.govresearchgate.net |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric processes. In the context of ester synthesis, the development of efficient and recyclable catalysts is a key area of research.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. acs.org Hydrotalcite-supported bimetallic catalysts, for example, have been successfully employed for the aerobic oxidative esterification of α-hydroxy ketones to α-keto esters, using molecular oxygen as a green oxidant. acs.org This approach avoids the use of stoichiometric and often hazardous oxidizing agents.

Supported iron oxide nanoparticles on materials like SBA-15 have also proven to be robust and reusable catalysts for solvent-free esterifications. mdpi.com These catalysts demonstrate high stability and can be recycled multiple times without a significant loss in activity. mdpi.com The use of such solid-supported catalysts not only reduces waste but also minimizes the potential for product contamination with metal residues.

Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency of organic reactions, aligning with the green chemistry principle of designing for energy efficiency.

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. anton-paar.com The direct heating of the reaction mixture by microwaves is more efficient than conventional heating methods. anton-paar.com Microwave-assisted esterification has been shown to be a rapid and efficient method, suitable for a wide range of substrates. organic-chemistry.orgorganic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, is another powerful tool for process intensification. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. rsc.org Ultrasound-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds and can promote reactions with better yields and selectivities in shorter timeframes compared to conventional methods. nih.goveurekaselect.comksu.edu.sa

Table 5: Advantages of Microwave and Ultrasound Assistance in Ester Synthesis

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Direct heating of polar molecules by microwave irradiation. anton-paar.com | Rapid reaction rates (minutes vs. hours), increased yields, higher product purity, reduced side reactions. organic-chemistry.orgorganic-chemistry.org |

| Ultrasound-Assisted Synthesis | Acoustic cavitation leading to localized high temperatures and pressures. rsc.org | Shorter reaction times, improved yields and selectivity, enhanced mass transfer in heterogeneous systems. nih.goveurekaselect.com |

Alternative Synthetic Pathways and Precursors to this compound

The synthesis of structurally specific molecules such as this compound often requires a strategic combination of reactions to construct the carbon skeleton and install the requisite functional groups with correct regiochemistry and stereochemistry. Alternative pathways to this target compound and its analogues rely on fundamental carbon-carbon bond-forming reactions and functional group interconversions. These methodologies provide the flexibility to introduce various substituents and control molecular architecture.

Alkylation of Enolate Ions in the Formation of Alpha-Substituted Esters

One of the most powerful and classic strategies for forming carbon-carbon bonds at the α-position of an ester involves the alkylation of enolate ions. pressbooks.publibretexts.org This process begins with the deprotonation of an ester at the α-carbon using a strong base, which generates a nucleophilic enolate. fiveable.me This enolate then attacks an electrophilic alkyl halide in a nucleophilic substitution (SN2) reaction, resulting in a new alkyl group attached to the α-carbon. pressbooks.publibretexts.org

The malonic ester synthesis is a well-established application of this principle, providing a versatile method for preparing α-substituted carboxylic acids, which can be subsequently esterified. libretexts.orgjove.com The process uses diethyl malonate, a diester whose α-protons are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of two adjacent carbonyl groups. pressbooks.publibretexts.org This increased acidity allows for complete enolate formation with a relatively mild base like sodium ethoxide. pressbooks.pub The resulting resonance-stabilized enolate is then alkylated with an alkyl halide. fiveable.me Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields an α-substituted acetic acid. fiveable.mejove.com

The general mechanism involves three key steps:

Enolate Formation: A base removes an acidic α-proton from the ester.

Alkylation: The nucleophilic enolate attacks an alkyl halide via an SN2 mechanism. fiveable.me

Hydrolysis and Decarboxylation (in Malonic Ester Synthesis): The ester groups are hydrolyzed to carboxylic acids, and subsequent heating removes one carboxyl group as carbon dioxide. fiveable.me

The choice of base and alkylating agent is critical. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, while the alkylating agent is typically a primary or methyl halide to favor the SN2 pathway over elimination. pressbooks.publibretexts.org

| Reaction Type | Typical Substrate | Base | Alkylating Agent (R-X) | Primary Product |

|---|---|---|---|---|

| Direct Ester Alkylation | Mono-ester (e.g., Ethyl acetate) | LDA, NaH | Primary or Methyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkyl Ester |

| Malonic Ester Synthesis | Diethyl malonate | NaOEt, KOtBu | Primary or Secondary Halide | α-Substituted Carboxylic Acid (after hydrolysis/decarboxylation) |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate | NaOEt | Primary or Methyl Halide | α-Substituted Methyl Ketone (after hydrolysis/decarboxylation) |

Wittig Reactions in the Construction of Olefinic Ester Backbones

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (olefins) from carbonyl compounds. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for constructing the unsaturated backbone of molecules like this compound. The core of the reaction is the interaction between an aldehyde or ketone and a phosphorus ylide (also known as a Wittig reagent). libretexts.org

The synthesis of α,β-unsaturated esters via the Wittig reaction is a common application. jst.go.jp The process typically involves an ylide that contains an ester group, which stabilizes the ylide through resonance. These "stabilized ylides" are generally prepared by reacting a triarylphosphine, such as triphenylphosphine, with an α-haloester to form a phosphonium (B103445) salt, which is then deprotonated with a mild base. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Stabilized Ylides: Ylides bearing electron-withdrawing groups (like esters or ketones) are more stable. They react reversibly with aldehydes to form intermediates, and under thermodynamic control, they predominantly yield the (E)-alkene (trans isomer). wikipedia.org

Non-stabilized Ylides: Ylides with simple alkyl substituents are highly reactive. Their reaction is irreversible and proceeds under kinetic control, leading primarily to the (Z)-alkene (cis isomer). libretexts.orgwikipedia.org

For synthesizing the hex-4-enoate backbone, a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphorane would react with an aldehyde like propanal. This specific combination would be expected to favor the formation of the (E)-isomer of the resulting α,β-unsaturated ester. wikipedia.org

| Ylide Type | Substituent on Ylidic Carbon | Reactivity | Typical Stereochemical Outcome |

|---|---|---|---|

| Stabilized | -COOR, -COR, -CN | Lower | (E)-alkene (trans) |

| Semi-stabilized | Aryl, Vinyl | Intermediate | Mixture of (E) and (Z) |

| Non-stabilized (Unstabilized) | Alkyl, -H | Higher | (Z)-alkene (cis) |

Transformations from Other Unsaturated Esters (e.g., Ethyl 2-oxohex-5-enoate)

The synthesis of this compound can also be achieved through the chemical modification of other unsaturated ester precursors. A plausible precursor is an α-keto ester, such as Ethyl 2-oxohex-4-enoate. The key transformation required is the selective reduction of the ketone at the C2 position to a secondary alcohol, without affecting the ester functionality or the carbon-carbon double bond at the C4 position.

Achieving this chemoselectivity is a common challenge in organic synthesis. Several methods are available for the reduction of α-keto esters to α-hydroxy esters:

Catalytic Hydrogenation: While effective for reducing carbonyls, standard hydrogenation conditions (e.g., H₂ with Pd, Pt, or Ni catalysts) can also reduce the C=C double bond. However, specialized catalysts or conditions can sometimes achieve selectivity.

Hydride Reagents: Complex metal hydrides are commonly used. Sodium borohydride (B1222165) (NaBH₄) is often mild enough to reduce ketones and aldehydes without affecting less reactive esters and alkenes. However, its selectivity can be variable. Lithium borohydride (LiBH₄) is a more powerful reducing agent that can reduce esters, but under controlled conditions, it may selectively reduce a ketone over an ester. harvard.edu

Biocatalytic Reduction: Enzymes, particularly ketoreductases found in microorganisms like Baker's yeast (Saccharomyces cerevisiae), are highly effective at stereoselectively reducing ketones. nih.gov These biocatalytic methods can offer excellent chemo- and enantioselectivity, often yielding a specific (R)- or (S)-alcohol from the corresponding ketone under mild, aqueous conditions. nih.govresearchgate.net

Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., isopropanol) in the presence of a metal catalyst to reduce the target functional group. It can be a mild and selective alternative to using gaseous hydrogen.

| Reduction Method | Typical Reagent/Catalyst | Selectivity Profile | Key Advantages/Disadvantages |

|---|---|---|---|

| Hydride Reduction | NaBH₄, LiBH₄ | Generally reduces ketones faster than alkenes or esters. | Can lack stereoselectivity; risk of over-reduction. |

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae), isolated ketoreductases | Excellent chemoselectivity for the keto group; high enantioselectivity. | Requires specific biological conditions; may have substrate limitations. |

| Chemoselective Reduction | Tosylhydrazine/NaHCO₃ | Specifically targets α-keto esters for reduction to α-hydroxy esters. researchgate.net | Good to excellent yields for specific substrates. researchgate.net |

Chemical Reactivity and Transformation of Ethyl 2 Hydroxyhex 4 Enoate

Cyclization Reactions

The presence of both a nucleophilic hydroxyl group and electrophilic centers within the molecule makes ethyl 2-hydroxyhex-4-enoate a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic compounds, such as lactones and cyclic ethers.

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. In the context of unsaturated alpha-hydroxy esters like this compound, this reaction would typically involve the activation of the double bond by an electrophilic iodine source, followed by the intramolecular attack of the hydroxyl group. The regioselectivity of this cyclization would be governed by Baldwin's rules, with the formation of a five- or six-membered ring being the most probable outcomes.

While specific studies on the iodocyclization of this compound are not extensively documented, the general mechanism is expected to proceed via an iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the hydroxyl oxygen would lead to the formation of an iodo-substituted cyclic ether or lactone. The exact product would depend on which double bond (the γ,δ- or the α,β-unsaturated system) participates in the cyclization and the stereochemical outcome of the reaction.

Table 1: Potential Products from Iodocyclization of this compound

| Reactant | Reagent | Potential Product(s) | Ring Size |

|---|

The intramolecular cyclization of hydroxy esters is a common strategy for the synthesis of cyclic ethers and lactones. For this compound, several pathways can be envisioned. An intramolecular Michael addition (oxa-Michael reaction) of the hydroxyl group onto the α,β-unsaturated ester moiety would lead to the formation of a substituted tetrahydrofuran (B95107) ring. This type of reaction is often catalyzed by a base, which deprotonates the hydroxyl group to increase its nucleophilicity.

Alternatively, under acidic conditions, the hydroxyl group can attack the carbonyl carbon of the ester, leading to a transesterification reaction and the formation of a lactone. The stability of the resulting ring (typically five- or six-membered) is a driving force for this transformation. The formation of a δ-lactone through the cyclization of a related δ-hydroxy acid is a well-established process.

Furthermore, other catalytic systems can be employed to facilitate the synthesis of cyclic ethers from unsaturated alcohols. For instance, transition metal catalysts, such as palladium, can activate the double bond towards nucleophilic attack by the internal hydroxyl group.

Table 2: Examples of Cyclization Reactions in Related Unsaturated Hydroxy Esters

| Substrate Type | Reaction Type | Product Type |

|---|---|---|

| γ-Hydroxy-α,β-unsaturated ester | Intramolecular oxa-Michael | Substituted tetrahydrofuran |

| δ-Hydroxy acid | Intramolecular esterification | δ-Lactone |

Functional Group Interconversions and Derivatization

The functional groups present in this compound can be selectively modified to produce a variety of derivatives. These transformations are crucial for elaborating the molecular structure and for the synthesis of more complex target molecules.

The secondary hydroxyl group in this compound can undergo a range of reactions typical of alcohols.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, ethyl 2-oxohex-4-enoate. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with an alcohol under acidic conditions.

Esterification: Acylation of the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would furnish the corresponding ester. This is a common protecting group strategy for alcohols.

Protection: To prevent unwanted reactions at the hydroxyl group during transformations at other parts of the molecule, it can be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which can be readily removed under specific conditions.

The ethyl ester group can also be subjected to several transformations.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-hydroxyhex-4-enoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Reduction: The ester can be reduced to the corresponding primary alcohol, yielding a diol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation.

Amidation: Reaction with an amine can convert the ester into an amide. This reaction is often slower than hydrolysis and may require heating or catalysis.

This compound possesses a carbon-carbon double bond in the side chain, which can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, will reduce the double bond to a single bond, yielding ethyl 2-hydroxyhexanoate.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond will result in a dihaloalkane.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide.

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4).

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, which, depending on the workup conditions, can yield aldehydes, ketones, or carboxylic acids.

Enolate Chemistry and Carbon-Carbon Bond Formation of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the ester carbonyl group. The alpha-carbon (the carbon atom adjacent to the carbonyl group) is acidic and can be deprotonated by a strong base to form a nucleophilic enolate anion. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, making it a valuable synthon in organic synthesis. vanderbilt.edumasterorganicchemistry.com

The formation of the enolate involves the removal of a proton from the alpha-carbon. Due to the electron-withdrawing effect of the adjacent ester carbonyl, the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the more electronegative oxygen atom. masterorganicchemistry.comwikipedia.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure complete and irreversible formation of the enolate. youtube.com

Nucleophilic Addition Reactions of Enolate Anions

As potent nucleophiles, the enolate anions derived from esters can participate in nucleophilic addition reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones. wikipedia.orgutexas.edu This reaction, analogous to the aldol (B89426) addition, results in the formation of a new carbon-carbon bond and a β-hydroxy ester product after an acidic workup. youtube.comyoutube.com

The mechanism proceeds via the attack of the nucleophilic α-carbon of the enolate on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final product. utexas.edu For instance, the reaction of the lithium enolate of this compound with an aldehyde like but-2-enal would proceed as follows:

Table 1: Nucleophilic Addition of this compound Enolate

| Reactant 1 (Enolate) | Reactant 2 (Electrophile) | Product |

|---|---|---|

| Lithium enolate of this compound | But-2-enal | Ethyl 2-(1-hydroxybut-2-en-1-yl)-2-hydroxyhex-4-enoate |

This reaction demonstrates the enolate's ability to act as a nucleophile, extending the carbon chain and introducing new functional groups into the molecule.

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by combining two carbonyl-containing compounds. vanderbilt.edu When an ester enolate is used as the nucleophile and another ester molecule serves as the electrophile, the reaction is known as a Claisen condensation. This reaction is a nucleophilic acyl substitution process that results in the formation of a β-keto ester. pressbooks.pub

In a self-condensation reaction, two molecules of this compound would react in the presence of a suitable base, such as sodium ethoxide. The enolate of one molecule attacks the carbonyl carbon of the second molecule. Unlike an aldol addition, the tetrahedral intermediate formed in a Claisen condensation can collapse by expelling a leaving group, in this case, an ethoxide ion (-OEt), to regenerate a carbonyl group and form the β-keto ester product. youtube.com

Table 2: Claisen Self-Condensation of this compound

| Reactant (2 equivalents) | Base | Initial Product |

|---|---|---|

| This compound | Sodium ethoxide (NaOEt) | Ethyl 2-hydroxy-2-(1-hydroxy-1-oxohex-4-en-2-yl)hex-4-enoate |

The driving force for the Claisen condensation is often the deprotonation of the newly formed, highly acidic β-dicarbonyl product by the alkoxide base, which shifts the equilibrium toward the product. vanderbilt.edu Crossed Claisen condensations, involving two different esters, are also possible and can be synthetically useful, particularly if one of the esters has no α-hydrogens and cannot form an enolate. utexas.edu

Role in Complex Molecule Synthesis and Natural Product Research

Ethyl 2-hydroxyhex-4-enoate as a Chiral Building Block

The chirality of this compound is a key feature that is exploited in asymmetric synthesis to control the stereochemistry of the final product. Access to enantiomerically pure forms of this compound is therefore essential for its application as a chiral building block.

The carbon skeleton and functional groups of this compound are incorporated into the final structure of several complex natural products, demonstrating its utility as a starting material in total synthesis.

Jasplakinolide, a cyclodepsipeptide isolated from a marine sponge, is a potent inducer of actin polymerization. nih.gov Its complex structure, which includes a polypropionate-derived fragment, has made it a challenging target for total synthesis. While a direct synthesis of Jasplakinolide employing this compound has not been explicitly detailed in the reviewed literature, the construction of its polypropionate subunit often involves chiral building blocks with similar structural motifs. Key strategies in the synthesis of Jasplakinolide analogs have utilized diastereoselective syn-aldol reactions and orthoester Claisen rearrangements to construct the key carbon-carbon bonds and set the stereocenters of the polypropionate fragment. nih.gov These methods highlight the importance of chiral precursors that can provide the necessary stereochemical control for the synthesis of such intricate molecules.

Table 1: Key Synthetic Strategies for Jasplakinolide Analogs

| Synthetic Strategy | Key Reaction | Purpose |

|---|---|---|

| Asymmetric Aldol (B89426) Addition | syn-Aldol Reaction |

Forms a key C-C bond and establishes two adjacent stereocenters in the polypropionate chain. |

| Claisen Rearrangement | Orthoester Claisen Rearrangement | Establishes the carbon skeleton and stereochemistry of a portion of the polypropionate unit. |

| Macrolactonization | Yamaguchi Macrolactonization | Closes the macrocyclic ring of the cyclodepsipeptide. |

Buergerinin F is a natural product isolated from Scrophularia buergeriana. The total synthesis of Buergerinin F has been achieved through a linear sequence starting from thymidine, establishing its absolute stereochemistry. nih.gov Although the direct use of this compound in this specific synthesis is not reported, the synthesis of acetogenins, a class of natural products to which Buergerinin F is related, often relies on the use of chiral building blocks derived from carbohydrates or other readily available chiral sources. These building blocks provide the stereochemical framework necessary for the construction of the complex polyol and lactone moieties characteristic of acetogenins.

Rugulactone, an α-pyrone isolated from the plant Cryptocarya rugulosa, has attracted synthetic interest due to its biological activities. researchgate.net Various synthetic approaches to Rugulactone have been developed, often employing a chiral pool strategy to introduce the required stereochemistry. researchgate.netnih.gov While the specific use of this compound is not explicitly mentioned in these syntheses, the construction of the chiral center in Rugulactone has been achieved through methods such as Jacobsen's hydrolytic kinetic resolution of epoxides, Keck's asymmetric allylation, and proline-catalyzed α-aminooxylation of aldehydes. researchgate.netnih.gov A chemoenzymatic approach has also been reported, utilizing a stereoselective enzymatic reduction to introduce the key chirality. nih.gov These strategies underscore the importance of chiral synthons in the enantioselective synthesis of Rugulactone.

The synthesis of α-sanshools, a group of polyunsaturated amides found in various Zanthoxylum species, often involves the use of Wittig reactions to construct the carbon skeleton. nih.govresearchgate.netthieme-connect.comresearchgate.netthieme-connect.com While the direct use of this compound is not reported, the synthesis of hydroxy-α-sanshool has been achieved using a closely related constitutional isomer, ethyl 6-hydroxy-2Z-hexenoate. researchgate.net This intermediate undergoes a Wittig reaction to form the characteristic polyene chain of the sanshool molecule. This highlights the utility of functionalized C6 building blocks in the synthesis of this class of natural products.

The first total synthesis of Fuzanins C and D, isolated from Kitasatospora sp., has been accomplished, with key steps including Sharpless asymmetric epoxidation and dihydroxylation to establish the stereocenters. The starting materials for these syntheses are typically simple achiral alcohols that are subjected to asymmetric reactions to introduce chirality.

Precursor in the Total Synthesis of Bioactive Natural Product Skeletons

Incorporation into Diverse Chemical Scaffolds

The reactivity of the hydroxyl, ester, and alkene functionalities in this compound allows for its incorporation into a wide variety of chemical scaffolds beyond natural product synthesis. The double bond can participate in reactions such as cross-metathesis and Diels-Alder reactions, enabling the construction of complex cyclic and acyclic systems. The hydroxyl group can be used as a handle for further functionalization or as a stereodirecting group in subsequent reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic utility of this versatile building block.

Inability to Generate Article on "this compound"

Following a comprehensive multi-step search of available scientific literature, it has been determined that there is insufficient specific data to generate a scientifically accurate and detailed article on "this compound" within the strict confines of the provided outline.

The requested article structure focused on the role of this compound in the following areas:

Development of New Pyridine-Containing Natural Product Analogues

Without dedicated scholarly sources that directly address the use of this compound in these contexts, it is not possible to provide the thorough, informative, and scientifically accurate content required by the user's instructions. To proceed would necessitate speculation and the inclusion of information not explicitly linked to the subject compound, thereby violating the core requirement to strictly adhere to the provided outline and focus solely on this compound.

Therefore, due to the absence of specific and relevant scientific literature, the generation of the requested article cannot be completed at this time.

Biochemical Transformations and Metabolic Pathways

Enzymatic Interactions and Bioconversion Processes

The structure of Ethyl 2-hydroxyhex-4-enoate, featuring both an ester linkage and a hydroxyl group, suggests potential interactions with two major classes of enzymes: esterases and oxidoreductases. Esterases, such as lipases and carboxylesterases, are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. In a biological system, an esterase would likely hydrolyze this compound to its constituent parts: ethanol (B145695) and 2-hydroxyhex-4-enoic acid. The activity of these enzymes is crucial in the metabolism of various xenobiotics and endogenous lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govbohrium.com The hydrolysis rate can be influenced by the stereochemistry of the substrate and the specific type of esterase involved. acs.org

Oxidoreductases could potentially act on the secondary alcohol group at the C2 position. Enzymes like hydroxyacyl-CoA dehydrogenases, which are key components of fatty acid beta-oxidation, catalyze the oxidation of hydroxyl groups to ketones. wikipedia.orgyoutube.com The transformation of the 2-hydroxy group to a 2-oxo (α-keto) group would represent a significant metabolic conversion, altering the chemical properties and subsequent metabolic fate of the molecule. The presence of the double bond at the C4-C5 position may influence enzyme binding and catalytic efficiency.

While direct evidence for this compound as a natural metabolic intermediate is not established, its core structure, 2-hydroxyhex-4-enoic acid (after potential ester hydrolysis), resembles intermediates found in fatty acid metabolism. libretexts.org Specifically, hydroxylated and unsaturated acyl-CoA structures are common in the beta-oxidation of unsaturated fatty acids. reactome.org Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of analogous endogenous lipids, are involved in metabolic regulation, including glucose metabolism and inflammation, highlighting the biological relevance of such structures. mdpi.commdpi.com The biosynthesis and degradation of FAHFAs involve the formation and breakdown of ester bonds, suggesting that analogous synthetic compounds could potentially enter these or similar pathways. nih.govmdpi.com

Consideration within Lipid Metabolism Pathways

The catabolism of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core enzymes of beta-oxidation. aocs.orgnih.gov The process breaks down fatty acids into two-carbon acetyl-CoA units. wikipedia.org A structure analogous to the core acid of this compound, specifically a 3-hydroxyacyl-CoA with a double bond, is a canonical intermediate in this pathway.

The standard beta-oxidation spiral involves four key steps:

Dehydrogenation by acyl-CoA dehydrogenase, creating a trans-Δ² double bond. youtube.commicrobenotes.com

Hydration by enoyl-CoA hydratase, adding water across the double bond to form an L-3-hydroxyacyl-CoA. youtube.commicrobenotes.com

Oxidation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group. wikipedia.org

Thiolysis by β-ketothiolase, cleaving the molecule to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org

For unsaturated fatty acids with double bonds at even-numbered positions, the pathway can lead to a trans-2, cis-4-dienoyl-CoA intermediate. This is subsequently reduced by 2,4-dienoyl-CoA reductase. nih.gov If a double bond is at an odd-numbered position, an isomerase is required. libretexts.org A C6 unsaturated fatty acid would undergo beta-oxidation, potentially forming intermediates like 2-enoyl-CoA and 3-hydroxyacyl-CoA, which are structurally related to the core of this compound.

| Enzyme | Function | Relevance to Unsaturated Fatty Acid Metabolism |

|---|---|---|

| Enoyl-CoA Isomerase | Converts cis-Δ³ or trans-Δ³ double bonds to the trans-Δ² configuration. wikipedia.org | Allows the standard beta-oxidation machinery to process intermediates with improperly positioned double bonds. |

| 2,4-Dienoyl-CoA Reductase | Reduces a trans-Δ², cis-Δ⁴ dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA. aocs.orglibretexts.org | Resolves a conjugated double bond system that cannot be processed by enoyl-CoA hydratase. |

| 3-Hydroxyacyl-CoA Epimerase | Converts R-3-hydroxyacyl-CoA to the S-3-hydroxyacyl-CoA isomer. nih.gov | Corrects the stereochemistry at the hydroxyl group, which can be incorrect after hydration of a cis double bond. |

The six-carbon α,β-unsaturated hydroxy aldehyde, 4-hydroxyhexenal (B101363) (4-HHE), is structurally related to the hexenoate moiety of the subject compound. 4-HHE is a well-documented product of the non-enzymatic, free radical-mediated lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs), most notably docosahexaenoic acid (DHA). frontiersin.orgproquest.comcabidigitallibrary.org This oxidative cleavage process is a hallmark of oxidative stress. nih.govnih.gov

The peroxidation of DHA yields 4-HHE, while the peroxidation of n-6 PUFAs, such as arachidonic acid (ARA), primarily produces 4-hydroxynonenal (B163490) (4-HNE). frontiersin.orgnih.gov These reactive aldehydes are electrophiles that can form adducts with proteins, nucleic acids, and phospholipids, thereby altering cellular functions. frontiersin.orgnih.gov The formation of 4-HHE is a significant consequence of oxidative damage in tissues rich in DHA, such as the brain and retina. cabidigitallibrary.org Studies have shown that increased dietary intake of DHA can lead to elevated levels of 4-HHE in various tissues, including the brain and heart. proquest.comnih.govnih.gov

| Reactive Aldehyde | Primary PUFA Precursor | Chemical Family of Precursor | Significance |

|---|---|---|---|

| 4-hydroxyhexenal (4-HHE) | Docosahexaenoic Acid (DHA) frontiersin.orgresearchgate.net | n-3 (Omega-3) | Biomarker of n-3 PUFA peroxidation and oxidative stress. nih.gov |

| 4-hydroxynonenal (4-HNE) | Arachidonic Acid (ARA) frontiersin.orgnih.gov | n-6 (Omega-6) | Major product of n-6 PUFA peroxidation; extensively studied in pathophysiology. mdpi.com |

Biosynthesis of Analogous Unsaturated Carboxylic Acids

The biosynthesis of unsaturated carboxylic acids in most organisms begins with the synthesis of saturated fatty acids. csun.edu The core pathway, known as fatty acid synthesis (FAS), builds fatty acid chains in two-carbon increments using acetyl-CoA and malonyl-CoA as building blocks. csun.edu The primary product of the mammalian FAS complex is the 16-carbon saturated fatty acid, palmitic acid. csun.edu

Unsaturation is introduced into these saturated fatty acid chains by the action of desaturase enzymes. nih.gov These enzymes create double bonds at specific positions. For example, in plants, oleic acid (18:1) is synthesized in plastids and can be further desaturated to linoleic acid (18:2) and α-linolenic acid (18:3) in the endoplasmic reticulum. nih.govfrontiersin.org

The biosynthesis of shorter-chain unsaturated carboxylic acids, such as the six-carbon hexenoic acid, can occur through modifications of the standard FAS pathway or via beta-oxidation-related chain-shortening of longer unsaturated fatty acids. nih.gov For instance, engineered metabolic pathways in microorganisms like Kluyveromyces marxianus have been constructed to produce hexanoic acid from acetyl-CoA through a reversal of the beta-oxidation pathway or a similar chain elongation process. nih.govresearchgate.net Introducing a desaturase activity into such a pathway could theoretically produce an unsaturated C6 acid analogous to the core structure of this compound.

Pathways for 2,4-Pentadienoate and Related Structures

The metabolism of unsaturated fatty acids is a fundamental biochemical process. Compounds like 2,4-pentadienoate, which share the unsaturated diene structural motif with the hex-4-enoate backbone of the title compound, undergo specific enzymatic reactions. In bacterial catabolism of certain aromatic hydrocarbons, halogenated derivatives of 2-hydroxy-2,4-pentadienoates have been identified as metabolites. nih.gov These metabolites can interact with enzymes in the metabolic pathway; for example, 5-halo-2-hydroxy-2,4-pentadienoates have been shown to irreversibly inactivate 4-oxalocrotonate tautomerase. nih.gov This inactivation occurs through covalent modification of the enzyme's N-terminal proline residue. nih.gov The mechanism of inactivation can differ depending on the halogen present, with chloro and bromo derivatives undergoing tautomerization followed by nucleophilic attack, while the fluoro derivative follows a Michael addition pathway. nih.gov This suggests that if this compound were to be metabolized to a similar intermediate, it could potentially interact with and modulate the activity of enzymes in related pathways.

Metabolic pathways are complex series of biochemical reactions, and the introduction of a xenobiotic compound can lead to various transformations. taylorandfrancis.com In the context of rice plants, for instance, the metabolism of 2,4,6-tribromophenol (B41969) involves multiple pathways including debromination, hydroxylation, methylation, and conjugation. nih.govnih.gov This highlights the diverse enzymatic machinery available in biological systems to process unsaturated and substituted organic molecules.

Enzymatic Synthesis of Related Hydroxyacids

The synthesis of hydroxy acids in biological systems is often catalyzed by specific enzymes that can exhibit high chemo- and enantioselectivity. For example, the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds involves a type III polyketide synthase that utilizes a specific CoA-ligated starter unit and malonyl-CoA. nih.govrsc.org This demonstrates the potential for specific enzymes to act on esterified and hydroxylated fatty acid precursors.

Furthermore, the chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors, has been achieved through the enzymatic resolution of a racemic mixture using lipase. researchgate.net This process highlights the capability of enzymes to selectively acylate or deacylate hydroxy esters, a reaction that could be relevant to the metabolism of this compound. The reduction of related ketoesters to their corresponding hydroxyesters is another common enzymatic transformation, often with high enantioselectivity. researchgate.net

Formation of Related Carnitine Esters (e.g., (4E)-3-Hydroxyhex-4-enoylcarnitine)

Acylcarnitines play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. hmdb.ca (4E)-3-Hydroxyhex-4-enoylcarnitine is an acylcarnitine that is the carnitine ester of (4E)-3-hydroxyhex-4-enoic acid. hmdb.ca These medium-chain acylcarnitines are formed through esterification with L-carnitine or via the peroxisomal metabolism of longer-chain acylcarnitines. hmdb.ca The presence of such carnitine esters can serve as markers for inherited disorders of fatty acid metabolism. hmdb.ca Given the structural similarity, it is plausible that the corresponding acid of this compound, 2-hydroxyhex-4-enoic acid, could also form a carnitine ester to facilitate its transport and metabolism within the cell.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. For this compound, the expected signals would correspond to the various types of protons present in the molecule. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the hexenoate chain, including the vinyl, methine, and methyl protons, would each have distinct chemical shifts and coupling patterns, allowing for the confirmation of the double bond's position and stereochemistry. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is typically observed in the downfield region (around 170-180 ppm). The carbons of the double bond (C4 and C5) would appear in the olefinic region (around 120-140 ppm). The carbon bearing the hydroxyl group (C2) would be found in the 60-80 ppm range, while the carbons of the ethyl group and the terminal methyl group would be located in the upfield region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from structurally similar compounds.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H1' (CH₃-CH₂-O) | ~1.2 ppm (triplet) | ~14 ppm |

| H2' (CH₃-CH₂-O) | ~4.1 ppm (quartet) | ~60 ppm |

| H2 | ~4.0-4.2 ppm | ~70 ppm |

| H3 | ~2.4-2.6 ppm | ~35-40 ppm |

| H4 | ~5.5-5.7 ppm | ~125-130 ppm |

| H5 | ~5.7-5.9 ppm | ~125-130 ppm |

| H6 | ~1.7 ppm (doublet) | ~17-18 ppm |

| OH | Variable (broad singlet) | - |

| C1 (C=O) | - | ~170-175 ppm |

| C2 (CH-OH) | - | ~70 ppm |

| C3 (CH₂) | - | ~35-40 ppm |

| C4 (=CH) | - | ~125-130 ppm |

| C5 (=CH) | - | ~125-130 ppm |

| C6 (CH₃) | - | ~17-18 ppm |

| C1' (O-CH₂) | - | ~60 ppm |

| C2' (CH₃) | - | ~14 ppm |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

For this compound (C₈H₁₄O₃), the expected exact mass can be calculated. Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as sodium [M+Na]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, characteristic fragments would also arise from cleavages adjacent to the hydroxyl group and the double bond. The analysis of these fragments helps to piece together the structure of the parent molecule.

Expected Fragmentation Data for this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M+H]⁺ | Protonated molecule |

| [M-H₂O]⁺ | Loss of water |

| [M-C₂H₅O]⁺ | Loss of the ethoxy group |

| [M-C₂H₅OH]⁺ | Loss of ethanol |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. A strong, sharp peak around 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group. The carbon-carbon double bond (C=C) would show a stretching absorption in the range of 1670-1640 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) |

| Carbonyl (C=O) | C=O stretch | 1750-1735 |

| Alkene (C=C) | C=C stretch | 1670-1640 |

| Ester/Alcohol (C-O) | C-O stretch | 1300-1000 |

| Alkyl (C-H) | C-H stretch | 3000-2850 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase.

The choice of the GC column (in terms of stationary phase polarity and dimensions) is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of esters. The retention time of this compound would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). For the separation of enantiomers, chiral GC columns can be employed. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of a wide range of compounds. For this compound, which is a moderately polar compound, both normal-phase and reversed-phase HPLC can be utilized.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of the compound is influenced by its hydrophobicity. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is suitable for separating isomers and for purification. The purity of an this compound sample can be assessed by the presence of a single major peak in the chromatogram, and its concentration can be determined by comparison with a standard curve.

Analytical Methodologies for Characterization and Quantification in Research

The characterization and quantification of "Ethyl 2-hydroxyhex-4-enoate" in research settings rely on a suite of analytical techniques. Chromatographic methods are central to its isolation and purification, while spectroscopic and crystallographic techniques are essential for structural elucidation, particularly of its derivatives.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereocontrol in Alpha-Hydroxy Ester Synthesis

The synthesis of α-hydroxy esters with high enantiomeric purity is a central theme in modern organic chemistry, as these motifs are crucial components of many natural products and pharmaceuticals. researchgate.netrsc.org Future research will undoubtedly focus on creating more advanced catalytic systems to control the stereochemistry at the C2 position of Ethyl 2-hydroxyhex-4-enoate.

Current research highlights several promising avenues. The development of chiral palladium dicationic catalysts has shown efficiency in asymmetric glyoxylate-ene reactions, providing excellent yields and high enantioselectivities for α-hydroxy esters. researchgate.net Another approach involves the use of modified cinchona alkaloids, which can serve a dual catalytic role, mediating both the racemization and the enantioselective alcoholytic ring opening of dioxolanediones to generate optically active α-hydroxy esters. researchgate.net

Furthermore, transition metal catalysis, particularly with palladium, is being explored for the C(sp³)–H alkylation of simple precursors like lactic acid to access a variety of chiral α-hydroxy acids. rsc.org Organocatalysis also presents a powerful tool, with methods like l-proline-catalyzed cross-aldol reactions being used for the enantioselective synthesis of tertiary α-hydroxy phosphonates, a strategy that could be adapted for esters. nih.gov Research is also advancing in Brønsted-acid catalyzed reductions of α-keto esters, which can produce α-hydroxy esters in nearly quantitative yields and with excellent enantioselectivity. researchgate.net

Future work will likely involve the design of new ligands for transition metals and novel organocatalysts to improve the efficiency, selectivity, and substrate scope for the synthesis of γ,δ-unsaturated α-hydroxy esters like this compound.

Table 1: Emerging Catalytic Strategies for Asymmetric α-Hydroxy Ester Synthesis

| Catalytic Approach | Catalyst Type | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Asymmetric Ene Reaction | Chiral Palladium Complex | High enantioselectivity at higher temperatures | Stereoselective introduction of the α-hydroxy group |

| Dynamic Kinetic Resolution | Modified Cinchona Alkaloid | Dual-function catalysis for high yields and ee | Resolution of a racemic mixture of the target ester |

| C-H Alkylation | Palladium with Chiral Ligand | Use of simple, readily available starting materials | Synthesis from lactic acid derivatives |

Exploration of New Biocatalytic Routes for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic and microbial pathways for producing this compound is a promising area of research. Enzymes such as lipases, dehydrogenases, and aldolases are particularly relevant.

Lipases are already used in the enzymatic esterification and transesterification to produce esters of α-hydroxy acids. google.com This approach could be optimized for the direct synthesis of this compound from 2-hydroxyhex-4-enoic acid and ethanol (B145695), or via transesterification from a different ester. Dehydrogenases are another class of enzymes with significant potential. For instance, butanediol (B1596017) dehydrogenase from Bacillus clausii has been used for the asymmetric reduction of prochiral 1,2-diketones to α-hydroxy ketones, demonstrating the potential for stereoselective reduction to form the desired (R)- or (S)-α-hydroxy ester from the corresponding α-keto ester. rsc.org The microbial reduction of ethyl 2-oxo-4-phenylbutyrate to its corresponding α-hydroxy ester using Candida krusei has been demonstrated to be highly effective, achieving high enantiomeric excess and yield, providing a model for the production of similar compounds. researchgate.net

Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also gaining traction. For example, an aldolase-catalyzed reaction can be followed by a chemical transformation to yield the final product with high stereocontrol. researchgate.net Future research will focus on enzyme discovery through genome mining and protein engineering to develop biocatalysts with tailored substrate specificity and enhanced activity for the production of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical industry, aimed at improving efficiency, safety, and scalability. Integrating the synthesis of this compound into flow chemistry platforms is a key direction for future research.

Flow chemistry offers superior heat and mass transfer, which can lead to higher yields, shorter reaction times, and better control over reaction parameters. thieme-connect.de For photochemical reactions, continuous-flow reactors have been used for the gram-scale synthesis of α-hydroxy and α-alkoxy esters from diazo compounds, demonstrating a catalyst-free and operationally simple method that could be adapted for related structures. organic-chemistry.org The precise control of temperature and residence time in a flow reactor can also be crucial for managing selectivity in reactions where multiple products can be formed.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can accelerate the discovery and optimization of reaction conditions. Such platforms would allow for high-throughput screening of catalysts, solvents, and other parameters for the synthesis of this compound, significantly reducing development time.

Expanding Applications as a Platform Chemical for Chemical Synthesis

The functional groups present in this compound make it a potentially valuable platform chemical—a building block for the synthesis of more complex molecules. The γ,δ-unsaturation, combined with the α-hydroxy ester moiety, provides multiple reaction sites for diversification.

The carbon-carbon double bond can participate in a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis. The α-hydroxy ester functionality can be used in cyclization reactions to form lactones, which are common motifs in natural products. For instance, γ,δ-unsaturated amides and carboxylic acids can undergo dehydrogenation to form conjugated dienamides and dienoic acids. organic-chemistry.org The unique 1,2-dicarbonyl motif in related β,γ-unsaturated α-ketoesters makes them versatile synthons in various catalytic asymmetric transformations, including 1,4-additions and [2+n] annulation reactions. nih.gov Similarly, the structural unit of this compound could be a precursor to γ-hydroxy-α,β-unsaturated aldehydes or γ-lactams, which have shown biological activity. nih.govnih.gov

Future research will likely focus on demonstrating the utility of this compound as a versatile intermediate. This would involve developing synthetic routes that leverage its distinct functional groups to access a diverse range of chemical structures, including those with potential applications in agrochemicals, flavors, fragrances, and pharmaceuticals.

Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring